NG-amino-L-Arginine (hydrochloride), often abbreviated as L-NAA, is a synthetic amino acid derivative widely employed in scientific research as a potent inhibitor of nitric oxide synthases (NOS) [, , , , ]. Unlike its naturally occurring counterpart L-arginine, which serves as the substrate for NOS, L-NAA competitively binds to the enzyme's active site, thereby preventing the production of nitric oxide (NO) [, , ].
L-NAA functions as a competitive inhibitor of NOS, specifically targeting the enzyme's catalytic mechanism [, ]. NOS catalyzes the conversion of L-arginine to L-citrulline, with NO being generated as a byproduct []. L-NAA disrupts this process by competing with L-arginine for binding at the active site of NOS [, ]. This competitive inhibition effectively reduces or blocks NO production, allowing researchers to investigate the physiological and pathological roles of NO in various biological systems.
L-NAA serves as a valuable tool for investigating the roles of different NOS isoforms (neuronal NOS, inducible NOS, and endothelial NOS) in various physiological and pathological processes. It has been instrumental in elucidating the contribution of NO to neurotransmission, inflammation, vascular tone regulation, and immune responses [, , ].
[2, 6, 13, 18] L-NAA has been extensively used in cardiovascular research to explore the role of NO in blood pressure regulation, vascular reactivity, and the development of cardiovascular diseases. Its ability to inhibit NOS allows researchers to study the impact of reduced NO bioavailability on endothelial function, vascular smooth muscle contractility, and blood pressure homeostasis [, , ]. Studies employing L-NAA have provided crucial insights into the mechanisms underlying hypertension, atherosclerosis, and other cardiovascular pathologies [, , ].
[12] L-NAA has been investigated for its potential antitumor effects. Research suggests that NO, while important for normal physiological functions, may play a role in promoting tumor growth and angiogenesis. By inhibiting NO production, L-NAA has been shown to reduce tumor growth and microvascular density in certain tumor models []. These findings highlight the complex interplay between NO and cancer development, warranting further investigation into the potential therapeutic applications of L-NAA.
[8] Studies utilizing L-NAA have provided insights into the role of NO in regulating gastrointestinal motility. NO, produced by NOS within the enteric nervous system, acts as an inhibitory neurotransmitter, influencing smooth muscle relaxation and gut transit time. L-NAA administration has been shown to affect peristalsis and gastric emptying, highlighting the involvement of NO in modulating gastrointestinal function [].
[14] Research suggests a role for NO signaling in olfaction. L-NAA has been employed to investigate the involvement of NO in olfactory bulb function. By inhibiting NO production, researchers have observed alterations in cGMP accumulation within different layers of the olfactory bulb, suggesting a potential role for NO in modulating synaptic plasticity and odor processing [].
[17] L-NAA has been used to study the role of NO in skeletal muscle physiology, particularly during contractile activity. Studies have demonstrated that NO production increases in response to muscle contractions, and this increase can be attenuated by L-NAA []. This suggests that NO may contribute to muscle fatigue or participate in signaling pathways involved in muscle adaptation to exercise.
[10, 20] L-NAA has been instrumental in elucidating the role of NO in endothelial cell function and vascular tone regulation. NO, primarily produced by endothelial NOS (eNOS) in blood vessels, acts as a potent vasodilator. Studies utilizing L-NAA have demonstrated its ability to inhibit endothelium-dependent relaxation, confirming the crucial role of NO in maintaining vascular homeostasis [, ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2